![molecular formula C9H8N4O2S B2384823 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332358-16-4](/img/structure/B2384823.png)
2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole ring is a significant class of aromatic heterocyclic compounds . They have better electrical and charge-transport characteristics, and numerous functional groups can be easily incorporated into the relatively rigid oxadiazole ring .
Synthesis Analysis
In search for new compounds capable of overcoming antimicrobial resistance, a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones were synthesized . The synthesized compounds were assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The compound contains one 1,3,4-oxadiazol group and two pyridine rings. All bond lengths are in normal ranges and they are similar to the known compound .Chemical Reactions Analysis
The synthesized compounds were screened for antibacterial activity. Some of the compounds were found to be effective against C. albicans and A. clavatus fungal strains, while others demonstrated activity against E. coli and P. aeruginosa bacterial strains .Physical And Chemical Properties Analysis
The compound is a solid mass, and its yield, melting point, and IR spectrum have been reported . The compound also shows excellent solubility both in the organic phase and in water .科学的研究の応用
Antimicrobial Activity
Compounds with a similar structure, such as 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, have shown significant antibacterial activity, particularly against Escherichia coli . This suggests that your compound could potentially be used in the development of new antimicrobial agents.
pH-Responsive Probes
These compounds can also act as pH-responsive probes. They show real-time naked-eye colorimetric and fluorescence response in the slightly acidic pH range . This makes them useful for monitoring pH in various biological and biomedical applications.
Theranostic Tools
The compound could potentially be used as a theranostic tool, simultaneously responsive to biological parameters/analyte and therapeutically operating . This could be particularly useful in personalized medicine, where treatment is tailored to the individual patient.
Inhibitors of Acetyl- and Butyrylcholinesterase
5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains have been designed as potential inhibitors of acetyl- and butyrylcholinesterase . These enzymes are targeted in the treatment of conditions like dementia and myasthenia gravis.
Cancer Research
While the specific compound hasn’t been directly linked to cancer research, related compounds have been used in the development of anticancer drugs . The compound could potentially be evaluated for its anticancer properties.
Development of Fluorescent Tools
Compounds with similar structures have been used to develop fluorescent tools that can probe biological dynamics at the cellular level . This could potentially be another area of application for your compound.
作用機序
Target of Action
Similar compounds with a 1,3,4-oxadiazole scaffold have been known to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact selectively with nucleic acids, enzymes, and globular proteins . These interactions can lead to changes in the normal functioning of these targets, potentially leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) that contribute to cell proliferation .
Result of Action
Similar compounds have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antifungal, anti-inflammatory, and anti-convulsant effects .
将来の方向性
The 1,3,4-oxadiazole derivatives, including this compound, have shown promising results in overcoming antimicrobial resistance . Future research could focus on further structural modifications to ensure high cytotoxicity towards malignant cells . Additionally, the development of novel 1,3,4-oxadiazole-based drugs could be an approach to addressing the antimicrobial resistance problem .
特性
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUMCHUIJCUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-propyl-1,3-thiazolidine-3-carboxamide](/img/structure/B2384740.png)
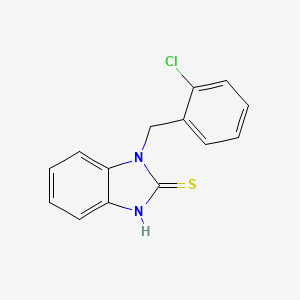
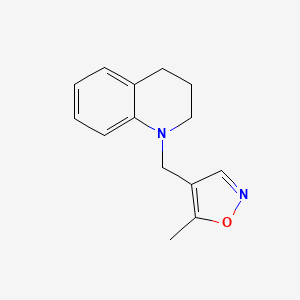
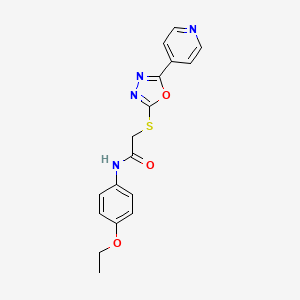
![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)
![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)
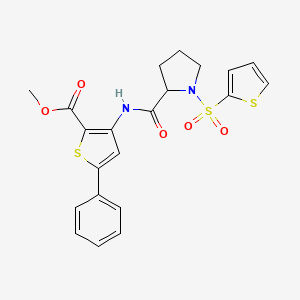
![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)
![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)
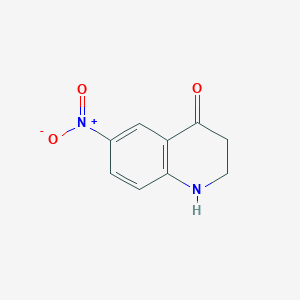
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)
amine hydrochloride](/img/structure/B2384760.png)
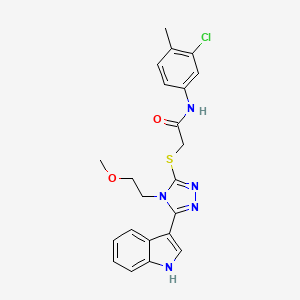
![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)